molecular formula C14H13ClN2O5 B13897225 Methyl 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate

Methyl 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate

Cat. No.: B13897225
M. Wt: 324.71 g/mol
InChI Key: PMVKZJPSMUPQTA-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate is a chemical compound with a complex structure that includes a benzoate ester, a chloro substituent, and a pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve higher yields and purity. The use of advanced techniques such as microwave-assisted synthesis can enhance the efficiency and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often include specific temperatures, solvents, and catalysts to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Methyl 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of acetolactate synthase, which is crucial for the biosynthesis of branched-chain amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C14H13ClN2O5

Molecular Weight

324.71 g/mol

IUPAC Name

methyl 2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoate

InChI

InChI=1S/C14H13ClN2O5/c1-19-10-7-11(20-2)17-14(16-10)22-9-6-4-5-8(15)12(9)13(18)21-3/h4-7H,1-3H3

InChI Key

PMVKZJPSMUPQTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)Cl)C(=O)OC)OC

Origin of Product

United States

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